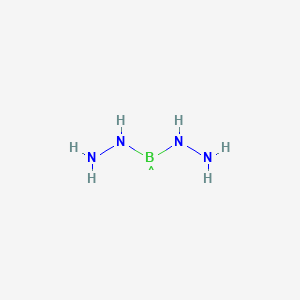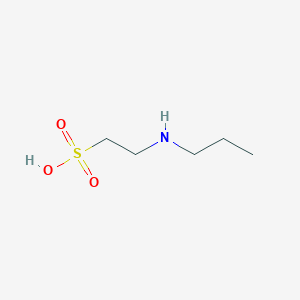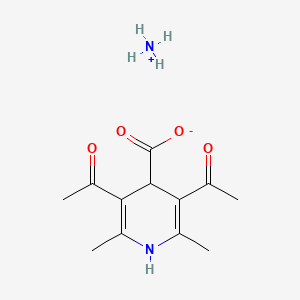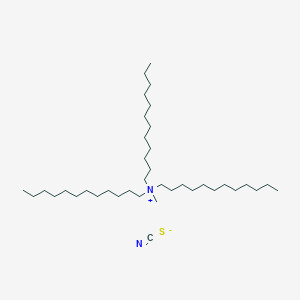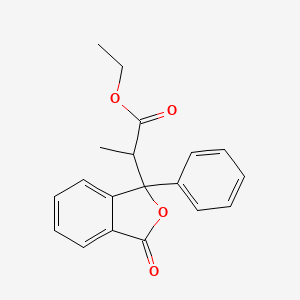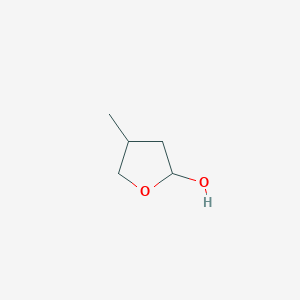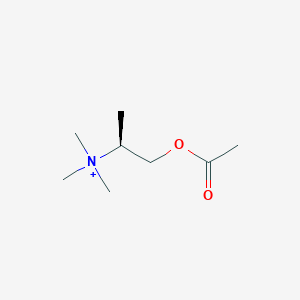
(2S)-1-(Acetyloxy)-N,N,N-trimethylpropan-2-aminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-(Acetyloxy)-N,N,N-trimethylpropan-2-aminium is a quaternary ammonium compound with a chiral center at the second carbon. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(Acetyloxy)-N,N,N-trimethylpropan-2-aminium typically involves the esterification of (2S)-2-amino-1-propanol with acetic anhydride, followed by quaternization with methyl iodide. The reaction conditions often include:
Esterification: (2S)-2-amino-1-propanol is reacted with acetic anhydride in the presence of a base such as pyridine at room temperature.
Quaternization: The resulting ester is then treated with methyl iodide in an aprotic solvent like acetonitrile under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can provide better control over reaction conditions, leading to higher purity and consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-1-(Acetyloxy)-N,N,N-trimethylpropan-2-aminium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quaternary ammonium oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(2S)-1-(Acetyloxy)-N,N,N-trimethylpropan-2-aminium has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: This compound can act as a chiral auxiliary in the synthesis of biologically active molecules.
Industry: It is used in the production of surfactants and detergents.
Wirkmechanismus
The mechanism by which (2S)-1-(Acetyloxy)-N,N,N-trimethylpropan-2-aminium exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group can interact with negatively charged sites on proteins, altering their activity and function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or catalytic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-1-(Acetyloxy)-N,N,N-trimethylpropan-2-aminium: The enantiomer of the compound with similar properties but different stereochemistry.
N,N,N-Trimethyl-2-hydroxypropan-1-aminium: Lacks the acetoxy group, leading to different reactivity and applications.
N,N,N-Trimethyl-2-oxopropan-1-aminium: Contains a keto group instead of an acetoxy group, affecting its chemical behavior.
Uniqueness
(2S)-1-(Acetyloxy)-N,N,N-trimethylpropan-2-aminium is unique due to its chiral center and the presence of both quaternary ammonium and acetoxy groups. This combination of features provides it with distinct reactivity and a wide range of applications in various fields.
Eigenschaften
CAS-Nummer |
25182-47-2 |
|---|---|
Molekularformel |
C8H18NO2+ |
Molekulargewicht |
160.23 g/mol |
IUPAC-Name |
[(2S)-1-acetyloxypropan-2-yl]-trimethylazanium |
InChI |
InChI=1S/C8H18NO2/c1-7(9(3,4)5)6-11-8(2)10/h7H,6H2,1-5H3/q+1/t7-/m0/s1 |
InChI-Schlüssel |
CQIWUBCYCISJTL-ZETCQYMHSA-N |
Isomerische SMILES |
C[C@@H](COC(=O)C)[N+](C)(C)C |
Kanonische SMILES |
CC(COC(=O)C)[N+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


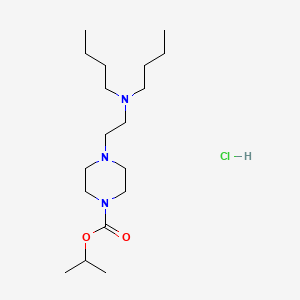
![N-[(1E)-2,2,2-Trichloroethylidene]propanamide](/img/structure/B14691254.png)
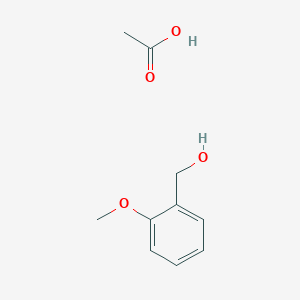
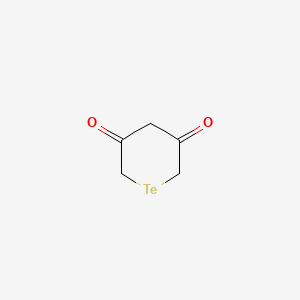
![(1E)-1-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)-N-(4-methylphenyl)propan-2-imine](/img/structure/B14691275.png)
![Ethyl [1-(dimethylamino)-4-methyl-3-(naphthalen-1-yl)pentan-3-yl]carbamate](/img/structure/B14691280.png)
